3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine
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Overview
Description
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the nucleophilic ring opening of a cyclic sulfamidate, which is then followed by the formation of the pyridine ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidine moiety.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine involves its interaction with specific molecular targets. For instance, it may act as a ligand for nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . The pathways involved can include signal transduction mechanisms that affect cellular responses.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine include:
- 3-(1-Methyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine
- 3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-one
- 3-{[(2R)-2-Methyl-2,5-dihydro-1H-pyrrol-2-yl]methoxy}pyridine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom on the pyridine ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FN2O |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoropyridine |
InChI |
InChI=1S/C10H11FN2O/c11-10-9(4-2-6-13-10)14-7-8-3-1-5-12-8/h1-4,6,8,12H,5,7H2 |
InChI Key |
GHHQHFNDKOQCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(N1)COC2=C(N=CC=C2)F |
Origin of Product |
United States |
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